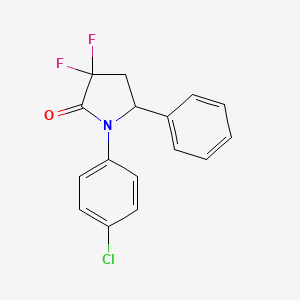
(R)-2-(tert-Butyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(tert-Butyl)piperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the tert-butyl group in the compound enhances its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyl)piperazine dihydrochloride typically involves the reaction of ®-2-(tert-Butyl)piperazine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product. The tert-butyl group can be introduced into the piperazine ring through various synthetic routes, including alkylation reactions using tert-butyl halides or tert-butyl alcohols in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of ®-2-(tert-Butyl)piperazine dihydrochloride often involves large-scale synthesis using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(tert-Butyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
®-2-(tert-Butyl)piperazine dihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ®-2-(tert-Butyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, leading to its observed biological activities. The tert-butyl group enhances the compound’s stability and reactivity, allowing it to effectively bind to its targets and exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-(tert-Butyl)piperazine
- (S)-2-(tert-Butyl)piperazine
- N-tert-Butylpiperazine
Uniqueness
®-2-(tert-Butyl)piperazine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which enhances its solubility and stability. The tert-butyl group also provides steric hindrance, making the compound more resistant to certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H20Cl2N2 |
|---|---|
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
(2R)-2-tert-butylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,3)7-6-9-4-5-10-7;;/h7,9-10H,4-6H2,1-3H3;2*1H/t7-;;/m0../s1 |
Clave InChI |
FKVAHPAJPGKVHW-KLXURFKVSA-N |
SMILES isomérico |
CC(C)(C)[C@@H]1CNCCN1.Cl.Cl |
SMILES canónico |
CC(C)(C)C1CNCCN1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


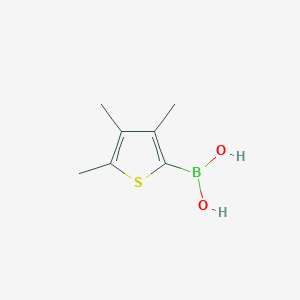
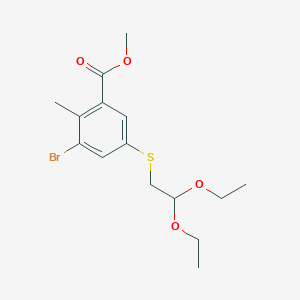
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)

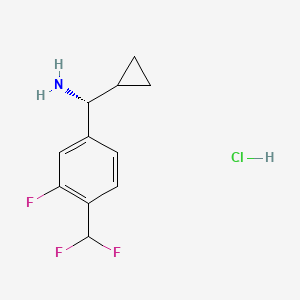
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)


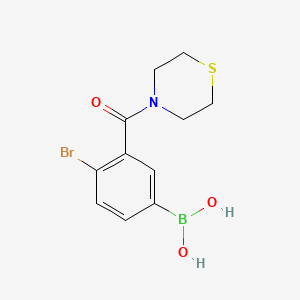

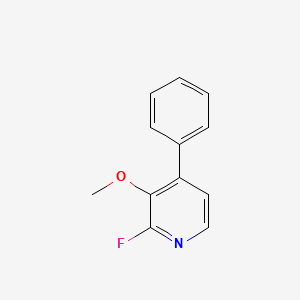
![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
